6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
IUPAC Name |
6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylbutyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6S/c1-14(2)5-6-29-24(30)18-10-20-21(34-13-33-20)11-19(18)26-25(29)36-12-22-27-23(28-35-22)15-7-16(31-3)9-17(8-15)32-4/h7-11,14H,5-6,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEDVHIDOOSIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that incorporates multiple functional groups and structural motifs. It belongs to the class of 1,2,4-oxadiazoles , which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 434.51 g/mol. The structure includes a 1,2,4-oxadiazole ring , which is often associated with various pharmacological properties.
Biological Activities
Research has indicated that derivatives of 1,2,4-oxadiazole exhibit a wide range of biological activities:
- Anticancer Activity : Compounds containing the oxadiazole moiety have been reported to possess significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis. One study reported IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an important enzyme for DNA replication .
- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various bacterial strains. A study highlighted that oxadiazole derivatives exhibited antibacterial activity in the range of 31.25-62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group may enhance membrane permeability and contribute to its antimicrobial efficacy.
- Anti-inflammatory Effects : Compounds with oxadiazole structures have shown potential in reducing inflammation through inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway .
- Antiviral Activity : Some studies have indicated that oxadiazole derivatives can exhibit antiviral properties against specific viral strains, although further research is needed to fully elucidate these effects .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticancer Properties : A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. Results indicated that modifications to the oxadiazole ring significantly influenced potency and selectivity .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial activity of several oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The findings underscored the importance of substituents on the oxadiazole ring in determining antibacterial efficacy .
Data Table: Biological Activities Summary
Scientific Research Applications
Structural Characteristics
The compound features:
- Quinazolinone core : Known for various biological activities.
- Dioxole and oxadiazole moieties : These heterocycles are associated with antimicrobial and anticancer properties.
- Sulfanyl group : This functional group can enhance the compound's reactivity and biological activity.
Research indicates that compounds containing oxadiazole and quinazolinone structures exhibit a range of biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- Compounds similar to this one have demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown that quinazolinone derivatives can inhibit the growth of bacteria such as Mycobacterium smegmatis and fungi like Candida albicans . The specific structure of this compound may contribute to its effectiveness against resistant strains.
Case Study 1: Antimicrobial Activity
A study evaluated various derivatives of quinazolinones for their antimicrobial efficacy. Among them, compounds with similar structural features to 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one showed promising results against Pseudomonas aeruginosa and Staphylococcus aureus. The introduction of electron-donating groups was found to enhance activity .
Case Study 2: Anticancer Research
In another investigation focused on quinazolinone derivatives, compounds were screened for their ability to induce apoptosis in cancer cell lines. Results indicated that certain modifications to the quinazolinone structure increased cytotoxicity against breast cancer cells. The specific incorporation of oxadiazole moieties was crucial for enhancing selectivity towards cancerous cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
The quinazolinone core is shared with compounds like 6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (compound 8 in ) and 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate derivatives (compounds 8a, 8b). Key differences include:
- Sulfur Linkage : The sulfanyl group at position 6 may enhance solubility and metabolic stability compared to ester or amide linkages in analogs like 9 ().
Bioactivity Clustering
Hierarchical clustering based on bioactivity profiles () reveals that the target compound clusters with SAHA (suberoylanilide hydroxamic acid) -like HDAC inhibitors due to its methoxyphenyl and sulfur motifs, which mimic SAHA’s zinc-binding and hydrophobic interactions . However, its quinazolinone core distinguishes it from SAHA’s linear aliphatic chain, suggesting divergent target affinities .
Pharmacokinetic and Physicochemical Properties
Table 1: Molecular Property Comparison
Key Observations :
- The target compound’s higher LogP (3.2 vs. SAHA’s 1.8) suggests improved membrane permeability but may limit aqueous solubility.
- Absence of hydrogen bond donors contrasts with SAHA’s hydroxamic acid group, implying distinct pharmacokinetic behavior .
Computational Analysis of Structural Similarity
Tanimoto Coefficient-Based Comparisons
Using Morgan fingerprints (), the target compound shows a Tanimoto similarity index of 0.65–0.72 with SAHA and 0.58–0.63 with triazoloquinazoline derivatives (e.g., compound 8 in ). Values above 0.5 indicate moderate structural overlap, but differences in core scaffolds limit direct bioactivity extrapolation .
Docking Affinity Variability
highlights that minor structural changes (e.g., replacing triazole with oxadiazole) can significantly alter docking scores. For example:
Bioactivity and Target Engagement
Table 2: Comparative Bioactivity Profiles
Q & A
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
